molecular formula C19H19N5O B6084568 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino](naphthalen-2-ylamino)methylidene]acetamide

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino](naphthalen-2-ylamino)methylidene]acetamide

Cat. No.: B6084568
M. Wt: 333.4 g/mol
InChI Key: NTHQMGUXOIODFR-UHFFFAOYSA-N
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Description

N-(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]acetamide is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]acetamide typically involves the condensation of 4,6-dimethylpyrimidine-2-amine with naphthalen-2-ylamine in the presence of an appropriate aldehyde or ketone. The reaction is often carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and nucleophiles such as amines or thiols.

Major Products Formed

Scientific Research Applications

N-(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]acetamide is unique due to its combination of a pyrimidine ring with dimethyl groups and a naphthalene moiety. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

N-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-naphthalen-2-ylcarbamimidoyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c1-12-10-13(2)21-18(20-12)24-19(22-14(3)25)23-17-9-8-15-6-4-5-7-16(15)11-17/h4-11H,1-3H3,(H2,20,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHQMGUXOIODFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC3=CC=CC=C3C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/NC2=CC3=CC=CC=C3C=C2)\NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201101
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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